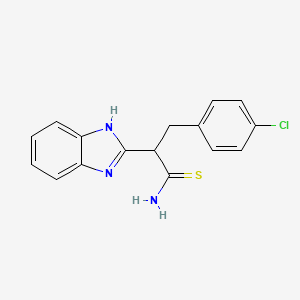
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide (BDPC) is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzodiazepine family and has been used in various studies to investigate the biochemical and physiological effects of certain compounds on living organisms. BDPC has been found to have a variety of effects on the body, including anxiolytic, sedative, and anticonvulsant properties. The compound has also been studied for its potential to protect against oxidative stress, reduce inflammation, and promote wound healing.
Aplicaciones Científicas De Investigación
Quantum Chemical Analysis and Antimicrobial Activity
- Quantum Chemical Analysis : This compound has been characterized using quantum chemical methods and vibrational spectral techniques, including FT-IR and FT-Raman spectroscopy. Such analysis provides insights into the compound's molecular structure and properties (Viji et al., 2020).
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, including antifungal and antibacterial effects. This application is crucial for potential use in pharmaceuticals or as a component in antimicrobial treatments (Viji et al., 2020).
Molecular Dynamics and Corrosion Inhibition
- Corrosion Inhibition : In a study exploring the corrosion inhibition performances of similar thiazole derivatives, the compound was found to be effective against corrosion of iron metal. This suggests its potential application in industrial settings for protecting metals from corrosion (Kaya et al., 2016).
Molecular Docking and Biological Effect Prediction
- Molecular Docking Studies : The compound's interactions with various proteins have been studied through molecular docking, providing valuable information about its potential biological activities and drug interactions. Such studies are foundational in drug development and understanding how compounds interact with biological systems (Viji et al., 2020).
Potential in Anticancer Research
- Anticancer Properties : Some studies indicate that similar derivatives of the compound have shown promising results in anticancer activity. This opens a pathway for further research into its potential use in cancer treatment or related therapeutic applications (Teimoori et al., 2011).
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)propanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-11-7-5-10(6-8-11)9-12(15(18)21)16-19-13-3-1-2-4-14(13)20-16/h1-8,12H,9H2,(H2,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJHSHKAHTURAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)Cl)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)
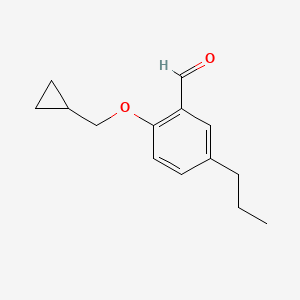
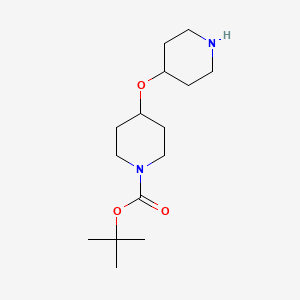

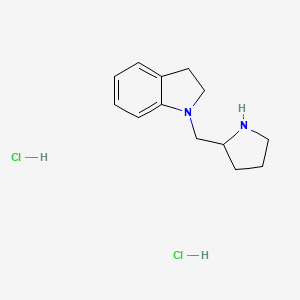
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)
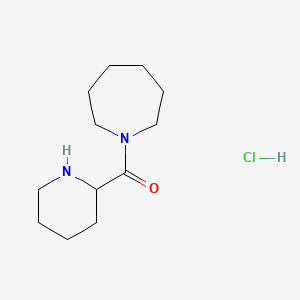

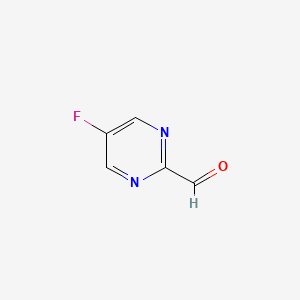
![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

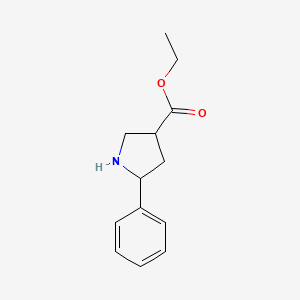
![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)
